![molecular formula C18H24OSn B14316718 Trimethyl[3-(3-phenoxyphenyl)propyl]stannane CAS No. 106797-70-0](/img/structure/B14316718.png)
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(3-phenoxyphenyl)propyl group. Organotin compounds, including this one, are known for their diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane typically involves the reaction of trimethyltin chloride with 3-(3-phenoxyphenyl)propyl magnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have various applications in different fields .
科学研究应用
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to Trimethyl[3-(3-phenoxyphenyl)propyl]stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin chloride
- Triphenyltin chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the 3-(3-phenoxyphenyl)propyl group enhances its reactivity and potential biological activities compared to other organotin compounds .
属性
CAS 编号 |
106797-70-0 |
|---|---|
分子式 |
C18H24OSn |
分子量 |
375.1 g/mol |
IUPAC 名称 |
trimethyl-[3-(3-phenoxyphenyl)propyl]stannane |
InChI |
InChI=1S/C15H15O.3CH3.Sn/c1-2-7-13-8-6-11-15(12-13)16-14-9-4-3-5-10-14;;;;/h3-6,8-12H,1-2,7H2;3*1H3; |
InChI 键 |
YSZMUCZJOLQVAR-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)CCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


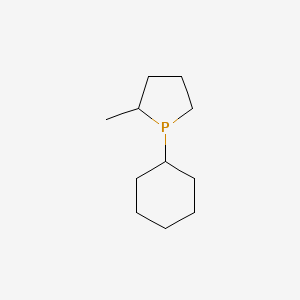
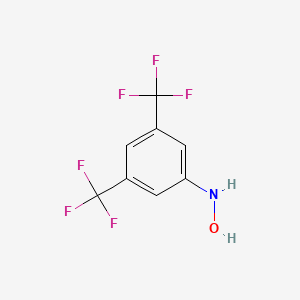
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)

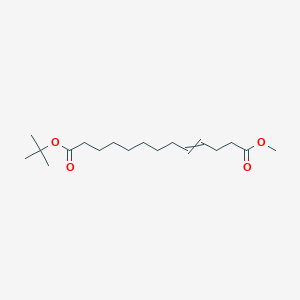
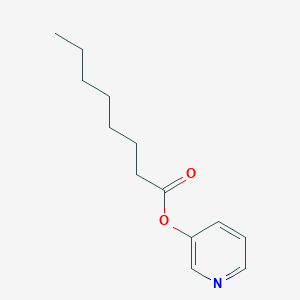
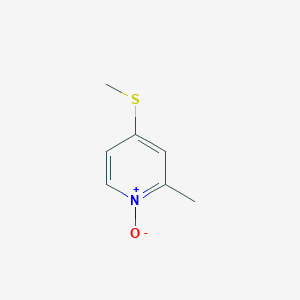
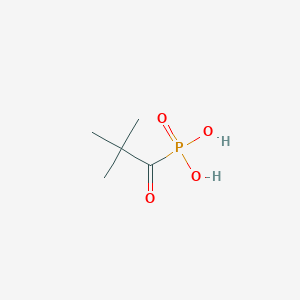
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
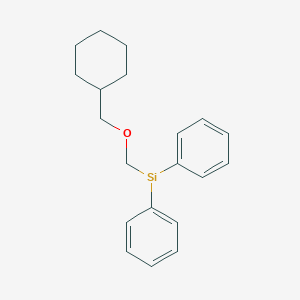
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
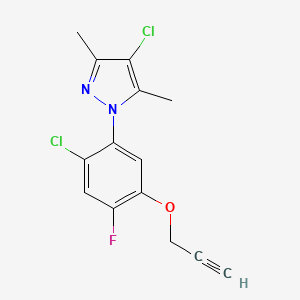
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
